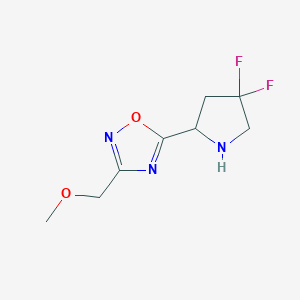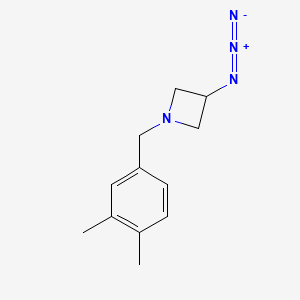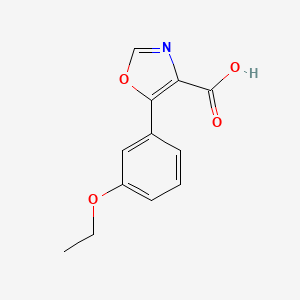![molecular formula C11H19ClN4 B1488773 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine CAS No. 1249173-39-4](/img/structure/B1488773.png)
2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine
Overview
Description
2-Chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine (CEP) is a small organic molecule with a wide range of applications in the biomedical, pharmaceutical, and chemical fields. CEP is a versatile compound that has been studied for its ability to act as a ligand, an enzyme inhibitor, an antimicrobial agent, and a potential therapeutic drug. CEP has been used in a variety of research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.
Scientific Research Applications
Molecular Recognition and Binding Properties
A study by Furuta, Magda, & Sessler (1991) explored the synthesis and binding properties of amine-containing, cytosine-based ditopic receptors, which included derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine. These compounds were investigated for their potential to complex with guanosine 5'-monophosphate (GMP), highlighting their significance in molecular recognition and base pairing.
Synthesis and Antimicrobial Activities
A 2014 study by Chandrashekaraiah et al. focused on the synthesis of new pyrimidine-azitidinone analogues, which involved derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine. These analogues were tested for their antimicrobial and antitubercular activities, showcasing the compound's potential in developing antibacterial and antituberculosis agents.
Transformations into Pyrimidine Derivatives
In 1985, Botta et al. reported the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(amino)-derivatives and 4-chloro pyrimidines. This study indicates the versatility of pyrimidinone derivatives, including 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine, in synthesizing various pyrimidine-based compounds.
Synthesis and Structural Insights
Craciun et al. (1998) in their research Craciun, Kovacs, Crăciun, & Mager (1998), synthesized novel pyrimidinones, including derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine. Their study provided insights into the structure and tautomerism of these compounds, contributing to the understanding of their chemical behavior and potential applications in pharmaceuticals or agrochemicals.
Potential Antiallergic Activity
Lesher, Singh, & Mielens (1982) investigated Lesher, Singh, & Mielens (1982) a range of compounds including derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine for their potential antiallergic activity. Their research highlighted the compound's relevance in developing new treatments for allergic reactions.
properties
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c1-3-16(4-2)9-5-7-13-10-6-8-14-11(12)15-10/h6,8H,3-5,7,9H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGNUZIEXMNLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1488710.png)

![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1488713.png)